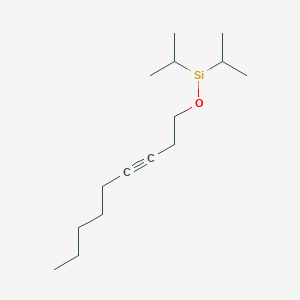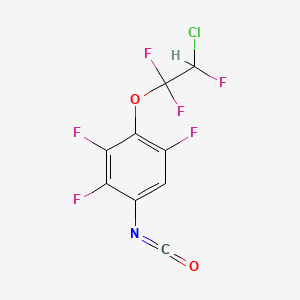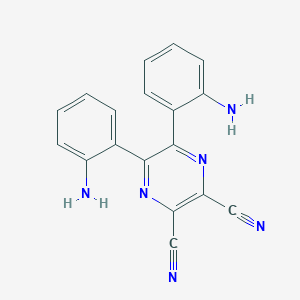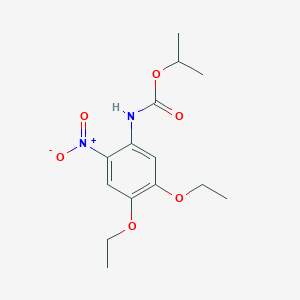![molecular formula C10H14O B12551545 (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one CAS No. 179605-68-6](/img/structure/B12551545.png)
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one is a bicyclic ketone compound known for its unique structure and reactivity. This compound is characterized by a bicyclo[4.1.0]heptane ring system with a ketone functional group at the second position and a methylidene group at the third position. The presence of two methyl groups at the seventh position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a diene or an enone, under acidic or basic conditions to form the bicyclic ring system.
Functional Group Introduction: The introduction of the ketone and methylidene groups is achieved through selective oxidation and alkylation reactions. Common reagents used include oxidizing agents like potassium permanganate or chromium trioxide and alkylating agents like methyl iodide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the methylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,4R,7R,11R)-1,3,4,7-tetramethyltricyclo[5.3.1.0^{4,11}]undec-2-en-8-ol: A tricyclic compound with similar structural features but different functional groups.
Cyclohexane: A simpler cyclic hydrocarbon with a single ring structure.
Uniqueness
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one is unique due to its bicyclic ring system and the presence of both a ketone and a methylidene group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
179605-68-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,6R)-7,7-dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8-/m1/s1 |
InChI Key |
RPCFFYOXVFIOPI-HTQZYQBOSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1C(=O)C(=C)CC2)C |
Canonical SMILES |
CC1(C2C1C(=O)C(=C)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)

![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)




![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)

